1-Ethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
1-Ethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The molecular formula of this compound is C8H9N3, and it has a molecular weight of 147.18 g/mol .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets such as gaba a receptors , IKK-ɛ and TBK1 , and have shown activity against certain cancer cells .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that 1-Ethyl-1H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner.
Biochemical Pathways
The activation of nf-kappab suggests that it may influence pathways related to inflammation and immune response .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, generally aim to improve selectivity, pharmacokinetics, and metabolic stability .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown moderate activity against certain cancer cells , suggesting that this compound might have similar effects.
Preparation Methods
The synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core structure. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
1-Ethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
1-Ethyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the fused ring system.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem and alpidem.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its isomers .
Biological Activity
1-Ethyl-1H-imidazo[4,5-b]pyridine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound features a fused imidazole and pyridine structure that contributes to its pharmacological potential. Research has shown that derivatives of imidazo[4,5-b]pyridine exhibit various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives against various bacterial strains. For instance, compounds synthesized from this scaffold have demonstrated significant antibacterial effects against Escherichia coli and Bacillus cereus, with inhibition constants ranging from 1.98 to 2.16 μM .
Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
Compound | Target Bacteria | Inhibition Constant (μM) |
---|---|---|
1 | E. coli | 2.16 |
2 | B. cereus | 1.98 |
2. Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have also been explored for their anticancer properties. A study evaluated the cytotoxic effects of various derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, certain compounds reduced cell viability significantly at concentrations as low as 6.25 µM . The structure-activity relationship (SAR) analysis indicates that modifications on the imidazo[4,5-b]pyridine scaffold can enhance its antiproliferative activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
A | MDA-MB-231 | 6.25 |
B | MCF-7 | 25 |
3. Antitubercular Activity
Another significant area of research involves the antitubercular activity of imidazo[4,5-b]pyridine derivatives. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L for some derivatives . This suggests potential for developing new treatments for tuberculosis.
Table 3: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
Compound | MIC (μmol/L) |
---|---|
C | 0.5 |
D | 0.6 |
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes implicated in cancer progression and bacterial metabolism.
- Cellular Pathways : The compounds influence several cellular pathways essential for cell proliferation and survival.
Docking studies have shown favorable interactions with target proteins such as PAK4 and DprE1 in tuberculosis . These interactions are crucial for understanding how these compounds can be optimized for therapeutic use.
Case Studies
Several case studies have documented the efficacy and safety profiles of imidazo[4,5-b]pyridine derivatives:
- Antibacterial Study : A series of synthesized compounds were tested for their antibacterial properties in vitro against clinically relevant strains, demonstrating promising results that warrant further investigation in vivo.
- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, certain derivatives exhibited selective toxicity while maintaining low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
Properties
IUPAC Name |
1-ethylimidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBZQRENYYJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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